2,5-Anhydro-D-mannitol Tetraacetate

描述

Historical Perspectives on Furanoid Carbohydrate Analogs

Furanoid carbohydrate analogs, which include the anhydro-D-mannitol derivatives, are a class of heterocyclic organic molecules. acs.org These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. acs.org The study of furanoids spans several decades, with research focusing on their synthesis, reactivity, and potential applications. acs.org Historically, interest in these analogs has been driven by their role as intermediates in carbohydrate chemistry and their potential as mimics of naturally occurring furanose sugars. The ability to modify the functional groups attached to the furanoid ring has allowed for the creation of a diverse range of compounds with tailored properties. acs.org

Structural Framework and Stereochemical Considerations in 2,5-Anhydro-D-Mannitol

The parent compound, 2,5-Anhydro-D-mannitol, serves as the structural foundation for 2,5-Anhydro-D-mannitol Tetraacetate. It is a white, crystalline solid with the chemical formula C₆H₁₂O₅. guidechem.comcaymanchem.com The structure contains a furanoid ring, and its stereochemistry is defined by four stereocenters, leading to a specific three-dimensional arrangement of its atoms. guidechem.com This defined stereochemistry is crucial for its biological and chemical interactions. The presence of hydroxyl groups on the carbon backbone allows for further chemical modifications, such as the acetylation that forms the tetraacetate derivative.

Table 1: Physicochemical Properties of 2,5-Anhydro-D-mannitol

| Property | Value |

|---|---|

| CAS Number | 41107-82-8 guidechem.comcaymanchem.comscbt.com |

| Molecular Formula | C₆H₁₂O₅ guidechem.comcaymanchem.comscbt.com |

| Molecular Weight | 164.16 g/mol scbt.com |

| Appearance | White crystalline chunks guidechem.com |

| Hydrogen Bond Donor Count | 4 guidechem.com |

| Hydrogen Bond Acceptor Count | 5 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Topological Polar Surface Area | 90.2 Ų guidechem.com |

Overview of Academic Research Trajectories for this compound

This compound, also known as 2,5-Anhydro-D-mannitol peracetate, is a derivative of 2,5-Anhydro-D-mannitol where the hydroxyl groups have been converted to acetate (B1210297) esters. biosynth.comamericanchemicalsuppliers.com This modification alters its physical and chemical properties, influencing its solubility and reactivity. The primary focus of academic research on this compound has been in the biomedical field.

Research has explored its potential as an anticancer agent, particularly in the context of acute myeloid leukemia. biosynth.com The mechanism of its anticancer activity is thought to involve the inhibition of protein synthesis necessary for cell division, thereby impeding the growth of tumor cells. biosynth.com Furthermore, studies have investigated its antiviral and anti-inflammatory properties. americanchemicalsuppliers.com The unique molecular framework of this compound is considered a key factor in its potential therapeutic applications. americanchemicalsuppliers.com

In the realm of metabolic studies, the parent compound, 2,5-anhydro-D-mannitol, is recognized as a fructose (B13574) analogue that can influence carbohydrate metabolism. nih.govnih.gov It has been shown to inhibit gluconeogenesis and glycogenolysis in vitro. nih.gov This has led to its use as a tool to study the mechanisms of food intake and metabolic regulation. caymanchem.comnih.gov The tetraacetate derivative is also utilized in research concerning carbohydrate metabolism. americanchemicalsuppliers.com

Additionally, derivatives of 2,5-anhydro-D-mannitol have been developed as high-affinity ligands for the GLUT5 transporter, which is responsible for fructose uptake. researchgate.netmdpi.com This line of research is significant because GLUT5 is often overexpressed in certain cancer cells. researchgate.net By targeting this transporter, researchers aim to develop new diagnostic and therapeutic tools. researchgate.netmdpi.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 65729-88-6 biosynth.comamericanchemicalsuppliers.com |

| Molecular Formula | C₁₄H₂₀O₉ biosynth.comamericanchemicalsuppliers.com |

| Molecular Weight | 332.3 g/mol biosynth.com |

| Synonyms | 2,5-Anhydro-D-mannitol peracetate biosynth.comamericanchemicalsuppliers.com |

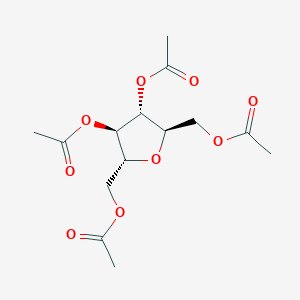

Structure

3D Structure

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVQZSOYVOEEPQ-AAVRWANBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514365 | |

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65729-88-6 | |

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for studying the conformation and configuration of molecules in solution. For furanoid ring systems, such as the one present in 2,5-Anhydro-D-mannitol, NMR provides critical data on the spatial arrangement of atoms.

High-resolution NMR techniques, particularly Carbon-13 Fourier Transform (13C FT) NMR, are essential for mapping the carbon skeleton of a molecule. nih.gov In carbohydrate analysis, 13C NMR spectra are highly sensitive to the molecular environment of each carbon atom. unimo.it The process of acetylation, which replaces hydroxyl groups with acetyl groups, induces significant changes in the 13C chemical shifts, providing clear evidence of the modification. nih.gov Guidelines for interpreting the spectra of oligosaccharides show that glycosylation results in high-frequency shifts of 4–10 ppm for the carbons at the anomeric and linked positions. unimo.it

For acetylated anhydro sugars, solid-state 13C NMR can also provide sufficient resolution to identify the presence and extent of acetylation. ljmu.ac.uk Studies on derivatives like 3,4-Di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol show that solution and solid-state NMR spectra can reveal significant conformational variations between the two states. nih.gov In solution, this molecule, on average, adopts a symmetric conformation, but in the solid state, it assumes an asymmetric conformation as revealed by 13C NMR cross-polarization and magic angle spinning techniques. nih.gov

Table 1: Representative 13C NMR Chemical Shifts for Related Sugar Derivatives

This table presents illustrative data from related compounds to demonstrate the utility of 13C NMR. Specific data for 2,5-Anhydro-D-mannitol Tetraacetate would require direct experimental measurement.

| Carbon Atom | N-Acetyl-neuraminic Acid (β-pyranose, pH 2.0) Chemical Shift (ppm) nd.edu | 2-O-Methyl-β-D-N-acetyl-neuraminic Acid Chemical Shift (ppm) nd.edu |

|---|---|---|

| C1 | - | 171.46 |

| C2 | 95.97 | 95.40 |

| C3 | - | 38.74 |

| C4 | - | 66.72 |

| C5 | - | 52.13 |

| C6 | - | 70.40 |

| C7 | - | 68.26 |

| C8 | - | 70.15 |

| C9 | - | 63.22 |

| Acetyl CO | - | 174.86 |

The conformational analysis of five-membered rings is often challenging due to their flexibility. researchgate.netug.edu.pl However, the measurement of vicinal and long-range carbon-proton (nJCH) and proton-proton (nJHH) coupling constants provides invaluable data for determining the preferred conformations in solution. researchgate.net The magnitude of these coupling constants is related to the dihedral angles between the coupled nuclei, as described by the Karplus equation.

For furanoside rings, a J-based approach using both homonuclear and heteronuclear coupling constants, often supported by Density Functional Theory (DFT) calculations, can establish the relative configuration of substituents. researchgate.net For instance, the conformation of furanosides is often described as an equilibrium between two major envelope or twist forms (North and South conformers). nih.gov The analysis of coupling constants allows researchers to determine the position of this equilibrium. In conformationally restricted furanosides, where the ring is locked into a specific shape, the prediction of its conformation via coupling constants becomes more straightforward. ug.edu.pl For example, in a study of a diacetyl-diiodo-anhydro-mannitol derivative, the furanoid ring was found to adopt an envelope E₅ conformation in the solid state. nih.gov

Mass Spectrometry (MS) in Oligosaccharide and Glycan Analysis

Mass spectrometry is a cornerstone of glycomics, offering high sensitivity for molecular weight determination and structural analysis of complex carbohydrates. nih.govnih.gov Acetylation of oligosaccharides can enhance the sensitivity of detection in certain MS techniques like fast-atom-bombardment mass spectrometry. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the high-resolution separation and direct detection of carbohydrates without the need for derivatization. thermofisher.comthermofisher.com This method is widely used for the analysis of monosaccharides, disaccharides, and more complex oligosaccharides in various matrices. thermofisher.comnih.gov

When coupled with Mass Spectrometry (HPAEC-PAD-MS), the technique provides both quantitative data from the PAD and qualitative structural information from the MS. jasco.hu This combination allows for the separation of complex mixtures, followed by the identification of individual components based on their mass-to-charge ratio and fragmentation patterns. acs.org The workflow enables the determination of monosaccharide composition and linkage analysis from collected fractions, providing a comprehensive structural profile of oligosaccharides. acs.org Although HPAE-PAD is often used for underivatized sugars, its high resolving power is applicable to separating isomers of acetylated compounds prior to MS analysis.

Ion Mobility Separation-Mass Spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation to glycan analysis. manchester.ac.uk IMS separates ions in the gas phase based on their size, shape, and charge, allowing for the differentiation of isomers that are indistinguishable by mass alone. manchester.ac.uk This is particularly valuable for complex carbohydrate mixtures, such as those derived from glycosaminoglycans (GAGs). mpg.deglycopedia.euacs.org

In GAG analysis, IMS-MS can separate isomeric disaccharides, drastically reducing analysis time compared to traditional liquid chromatography methods. mpg.denih.gov The technique separates molecules into families based on features like the degree of sulfation or, by extension, acetylation. acs.org By determining the collision cross-section (CCS) of an ion—a value related to its rotationally averaged shape—IMS-MS provides structural information that can be compared against theoretical models to validate putative structures. manchester.ac.uk This capability is highly relevant for characterizing the defined three-dimensional structure of derivatives like this compound.

X-ray Crystallography in Absolute Stereochemistry Determination

While NMR provides conformational data in solution and MS offers structural information in the gas phase, X-ray crystallography provides unambiguous determination of the molecular structure, including absolute stereochemistry, in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise position of each atom can be determined.

The crystal structure of a closely related compound, 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, has been solved, revealing detailed bond lengths and angles. nih.gov In this structure, the five-membered furanoid ring adopts an E⁵ conformation. nih.gov Similarly, the X-ray structure analysis of 3,4-Di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol confirmed an asymmetric conformation in the crystal. nih.gov The furanoid ring in this di-acetylated derivative was found to have an envelope E₅ conformation, slightly distorted towards a ⁴T₅ twist. nih.gov Such studies provide definitive proof of the molecule's configuration and a static picture of its solid-state conformation, which serves as a crucial reference point for interpreting the more dynamic conformational data obtained from solution-state NMR.

Table 2: Crystallographic Data for a 2,5-Anhydro-D-mannitol Derivative

Data from the single-crystal X-ray structure analysis of 3,4-Di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 8.9608 |

| b (Å) | 8.6348 |

| c (Å) | 9.6468 |

| β (°) | 96.139 |

| Volume (ų) | 742.1 |

| Z (molecules/unit cell) | 2 |

Advanced Chromatographic Methods for Separation and Purity Assessment in Research

The separation and purification of this compound from complex mixtures, which may include isomers and other acetylated carbohydrate derivatives, rely on sophisticated chromatographic techniques. The choice of method is dictated by the physicochemical properties of the compound, primarily its polarity and volatility. As an acetylated derivative, this compound exhibits increased hydrophobicity and volatility compared to its parent polyol, making it amenable to a range of chromatographic separations.

Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography is a powerful technique for the analysis of volatile compounds. For acetylated carbohydrates like this compound, GLC, often coupled with a mass spectrometer (GC-MS), provides high-resolution separation and definitive structural information. While specific studies detailing the GLC analysis of this compound are not widely available in public literature, the analysis of related acetylated sugar derivatives is well-documented. For instance, the separation of alditol acetates is a standard method in carbohydrate analysis.

In a typical GLC analysis of a compound like this compound, a non-polar or medium-polarity capillary column would likely be employed. The separation is based on the differential partitioning of the analyte between the stationary phase and the inert carrier gas. The retention time would be a key parameter for identification, and the peak area would be used for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation of non-volatile or thermally labile compounds. While the volatility of this compound makes it suitable for GC, HPLC can also be a valuable tool, particularly for preparative scale purification. Given its acetylated nature, a reversed-phase HPLC method would be the most probable approach.

In a reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) would be used with a polar mobile phase, likely a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be based on the hydrophobic interactions between the acetylated compound and the stationary phase. Detection could be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method often used for monitoring reaction progress and for preliminary purity assessment. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a solvent system of low to medium polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would serve as the mobile phase. The separation is based on the differential adsorption of the compound to the silica gel. Visualization of the spot could be achieved by staining with a suitable reagent, such as a permanganate (B83412) solution or by charring with sulfuric acid. The retention factor (Rf) value would be used for qualitative assessment.

Illustrative Data from Chromatographic Analysis of Related Compounds

To provide a practical context, the following table summarizes typical chromatographic conditions used for the analysis of related acetylated carbohydrate derivatives. It is important to note that these are for illustrative purposes, as specific data for this compound is not readily found in published research.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| Gas-Liquid Chromatography (GLC) | 5% OV-225 on Chromosorb W | Nitrogen | Flame Ionization Detector (FID) | Separation of Alditol Acetates |

| High-Performance Liquid Chromatography (HPLC) | C18 Silica Gel | Acetonitrile/Water Gradient | Refractive Index Detector (RID) | Analysis of Acetylated Monosaccharides |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:1 v/v) | Sulfuric Acid Charring | Purity check of Acetylated Sugars |

Table 1: Representative Chromatographic Conditions for Acetylated Carbohydrates

The research findings on the chromatographic separation of analogous compounds underscore the importance of derivatization to enhance analytical tractability. The acetylation of the hydroxyl groups in 2,5-Anhydro-D-mannitol significantly reduces its polarity, making it highly suitable for these advanced chromatographic methods. The purity assessment by these techniques is crucial to ensure that the characterized compound is free from isomeric impurities or partially acetylated byproducts, which could otherwise lead to erroneous interpretations in subsequent applications.

Mechanistic Investigations of Biological and Biochemical Activities

Modulation of Carbohydrate Metabolism Pathways

The phosphorylated derivatives of 2,5-Anhydro-D-mannitol exert significant influence over the primary pathways of carbohydrate metabolism, namely gluconeogenesis, glycogenolysis, and glycolysis. nih.gov

Inhibition of Gluconeogenesis and Glycogenolysis

2,5-Anhydro-D-mannitol is a known inhibitor of both gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen (B147801) to glucose). caymanchem.com In hepatocytes isolated from fasted rats, it effectively inhibits glucose production from various precursors, including lactate, pyruvate, alanine, glycerol, and dihydroxyacetone. nih.govpnas.org This inhibitory action extends to blocking the stimulation of gluconeogenesis by glucagon. pnas.org Furthermore, glycogenolysis in hepatocytes from fed rats is markedly inhibited by 2,5-Anhydro-D-mannitol, an effect that persists even in the presence of glucagon, a hormone that typically promotes glycogen breakdown. nih.gov

Enzymatic Interactions and Kinetic Analysis

The metabolic changes induced by 2,5-Anhydro-D-mannitol are rooted in the direct interaction of its phosphorylated metabolites with key regulatory enzymes of carbohydrate metabolism. These interactions have been characterized through detailed kinetic analysis.

Effects on Fructose (B13574) 1,6-Bisphosphatase

A primary mechanism for the inhibition of gluconeogenesis is the effect on Fructose 1,6-bisphosphatase. 2,5-anhydromannitol-1,6-bisphosphate acts as a competitive inhibitor of rat liver Fructose 1,6-bisphosphatase. nih.gov Kinetic studies have determined the apparent inhibition constant (Ki) for this interaction to be 3.6 ± 0.3 µM for the rabbit liver enzyme, highlighting a potent inhibitory effect. nih.gov

Influence on Pyruvate Kinase Activity

In contrast to its inhibitory role in gluconeogenesis, the metabolites of 2,5-Anhydro-D-mannitol activate Pyruvate Kinase, a key regulatory enzyme in glycolysis. nih.gov 2,5-anhydromannitol-1,6-bisphosphate is a stimulator of rabbit liver Pyruvate Kinase, with an apparent activation constant (Ka) of 9.5 ± 0.9 µM. nih.gov The maximal activation achieved is comparable to that of the natural activator, fructose-1,6-bisphosphate. nih.gov Additionally, 2,5-anhydromannitol-1-phosphate also stimulates Pyruvate Kinase, and has been found to be more effective than fructose-1-phosphate. nih.gov

Modulation of Glycogen Phosphorylase and Phosphoglucomutase

The inhibition of glycogenolysis is achieved through the modulation of enzymes responsible for glycogen breakdown. 2,5-anhydromannitol-1-phosphate inhibits rat liver Glycogen Phosphorylase, with an apparent Ki of 0.66 ± 0.09 mM. nih.gov This metabolite also inhibits rat liver Phosphoglucomutase, the enzyme that converts glucose-1-phosphate to glucose-6-phosphate, with an apparent Ki of 2.8 ± 0.2 mM. nih.gov Interestingly, while the monophosphate form is inhibitory, 2,5-anhydromannitol-1,6-bisphosphate can serve as an alternative activator for Phosphoglucomutase, demonstrating a complex regulatory role (apparent Ka = 7.0 ± 0.5 µM). nih.gov

Enzymatic Interaction Data

| Enzyme | Metabolite | Effect | Kinetic Constant (Apparent) | Source |

|---|---|---|---|---|

| Fructose 1,6-Bisphosphatase | 2,5-anhydromannitol-1,6-bisphosphate | Competitive Inhibition | Ki = 3.6 ± 0.3 µM | nih.govnih.gov |

| Pyruvate Kinase | 2,5-anhydromannitol-1,6-bisphosphate | Activation | Ka = 9.5 ± 0.9 µM | nih.govnih.gov |

| Pyruvate Kinase | 2,5-anhydromannitol-1-phosphate | Activation | N/A | nih.gov |

| Glycogen Phosphorylase | 2,5-anhydromannitol-1-phosphate | Inhibition | Ki = 0.66 ± 0.09 mM | nih.gov |

| Phosphoglucomutase | 2,5-anhydromannitol-1-phosphate | Inhibition | Ki = 2.8 ± 0.2 mM | nih.gov |

| Phosphoglucomutase | 2,5-anhydromannitol-1,6-bisphosphate | Activation | Ka = 7.0 ± 0.5 µM | nih.gov |

Cellular Bioenergetics and Adenosine Triphosphate (ATP) Depletion Mechanisms

2,5-Anhydro-D-mannitol (2,5-AM) significantly impacts the cellular bioenergetics of liver cells primarily by inducing a state of Adenosine Triphosphate (ATP) depletion. nih.govnih.gov ATP is the fundamental energy currency of the cell, essential for a vast array of processes, including ion transport, chemical synthesis, and signal transduction. nih.gov The mechanism by which 2,5-AM depletes ATP is linked to its nature as a fructose analogue. nih.govnih.gov

The consequences of this ATP depletion are profound. A reduction in cellular ATP levels can impair ATP-dependent processes, such as the maintenance of ion gradients and Ca2+ homeostasis, which in turn can trigger further cellular responses. nih.gov For instance, the inability to maintain mitochondrial energization when electron transport is inhibited is a direct consequence of ATP depletion. nih.gov This metabolic disruption mimics a fasting state within the liver, inhibiting key ATP-dependent pathways like gluconeogenesis and glycogenolysis. nih.gov

Intracellular Signaling Pathways (e.g., Calcium Homeostasis)

The ATP depletion induced by 2,5-anhydro-D-mannitol directly triggers significant alterations in intracellular signaling pathways, most notably affecting calcium (Ca2+) homeostasis. nih.gov Calcium is a ubiquitous and versatile second messenger that regulates a multitude of cellular processes, from gene expression to metabolism. unipd.it

Studies using the ratiometric indicator fura-2 (B149405) in isolated hepatocytes have demonstrated that 2,5-AM elicits a marked and rapid elevation of intracellular Ca2+ concentration within minutes of exposure. nih.gov This increase is not due to an influx of calcium from the extracellular environment. Research has shown that removing external calcium did not prevent the Ca2+ spike induced by 2,5-AM. Instead, the mechanism involves the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. nih.gov When these intracellular stores were emptied prior to the introduction of 2,5-AM, the compound failed to elicit a calcium response. nih.gov

The link between ATP depletion and the rise in intracellular Ca2+ is critical. ATP is required to power the Ca2+-ATPases (pumps) that maintain low cytosolic Ca2+ levels by sequestering it into intracellular stores. nih.gov Upon ATP depletion by 2,5-AM, these pumps fail, leading to a net release of Ca2+ from these stores into the cytoplasm. nih.govnih.gov This disruption of Ca2+ homeostasis is a key signaling event, suggesting a mechanism by which the liver's energy status could be communicated to the nervous system. nih.gov

Table 1: Effect of 2,5-Anhydro-D-mannitol on Intracellular Calcium in Hepatocytes

| Condition | Effect on Intracellular Calcium ([Ca2+]i) | Source |

| Exposure to 2,5-AM | Marked elevation within 2-3 minutes | nih.gov |

| Removal of external Ca2+ then 2,5-AM exposure | Did not prevent the rise in [Ca2+]i | nih.gov |

| Depletion of intracellular Ca2+ stores then 2,5-AM exposure | Prevented the rise in [Ca2+]i | nih.gov |

Membrane Potential Alterations in Hepatocytes

The effect of 2,5-anhydro-D-mannitol on the membrane potential of hepatocytes is complex, with findings varying depending on the experimental model. The hepatocyte membrane potential is a crucial physiological parameter, and its alteration can influence cellular function and signaling. nih.govbiorxiv.org

In vivo studies in rats have shown that 2,5-AM causes a significant hyperpolarization of the hepatocyte membrane. nih.gov This increase in membrane potential (making the inside of the cell more negative) was observed following both intraperitoneal and intraportal administration of the compound. nih.gov This hyperpolarization effect contradicts some hypotheses that link cellular depolarization with hunger signals, as 2,5-AM is known to stimulate feeding. nih.gov The observed in vivo hyperpolarization is thought to be associated with the ATP depletion in vagal afferent nerve terminals rather than a direct satiety signal from the hepatocyte itself. nih.gov

Conversely, experiments conducted on isolated and cultured hepatocytes have yielded different results. In rat hepatocyte couplets, 2,5-AM failed to produce any change in the membrane potential. nih.gov Furthermore, in confluent hepatocyte monolayer cultures, 2,5-AM caused a depolarization of the cell membrane. nih.gov This depolarization could be mimicked by ouabain, an inhibitor of the Na+/K+ ATPase, and the effect of 2,5-AM was blocked by ouabain. This suggests that in this specific culture model, the ATP depletion caused by 2,5-AM leads to the inhibition of the electrogenic Na+/K+ pump, resulting in depolarization. nih.gov

These divergent findings highlight that the effect of 2,5-AM on hepatocyte membrane potential is highly context-dependent, likely influenced by the cell's integration within the liver tissue and its communication with the nervous system, which are present in vivo but absent in isolated cell cultures. nih.gov

Table 2: Effect of 2,5-Anhydro-D-mannitol on Hepatocyte Membrane Potential

| Experimental Model | Observed Effect | Proposed Mechanism | Source |

| In vivo (anesthetized rats) | Hyperpolarization | Associated with ATP depletion in vagal afferents | nih.gov |

| Isolated Rat Hepatocyte Couplets | No change in membrane potential | Lack of Ca2+-dependent K+ channels | nih.gov |

| Confluent Hepatocyte Monolayers | Depolarization | Inhibition of Na+/K+ ATPase due to ATP depletion | nih.gov |

Exploration in Medicinal Chemistry and Therapeutic Potential

Antineoplastic Activity and Mechanisms of Action

The potential of 2,5-Anhydro-D-mannitol and its analogs as anticancer agents has been a significant area of investigation. The research highlights a multi-faceted approach by which these compounds may exert their effects on cancer cells.

Inhibition of Tumor Cell Proliferation and Metastasis

2,5-Anhydro-D-mannitol (2,5-AM), the parent compound of the tetraacetate, has demonstrated the ability to inhibit the growth of tumor cells. biosynth.com This inhibitory action is attributed to its capacity to interfere with the synthesis of proteins essential for cell division. biosynth.com In the context of lung adenocarcinoma, the fructose (B13574) transporter SLC2A5 has been shown to promote cell growth and metastasis by enhancing fructose utilization, a process that can be targeted by fructose analogs like 2,5-AM. caymanchem.com

Targeting Fructose Utilization via Glucose Transporters (GLUT5)

A key mechanism underlying the antineoplastic potential of 2,5-Anhydro-D-mannitol derivatives is the targeting of glucose transporter 5 (GLUT5). nih.govnih.gov GLUT5 is the primary transporter for fructose, and its expression is elevated in various cancer types, including breast cancer, making it an attractive target for cancer-specific therapies. nih.govnih.govmdpi.com

2,5-Anhydro-D-mannitol is a fructose mimic that exhibits a higher affinity for GLUT5 than fructose itself. nih.govresearchgate.net This allows it to act as a competitive inhibitor, blocking fructose uptake by cancer cells. researchgate.net Research has focused on designing and synthesizing novel 2,5-Anhydro-D-mannitol analogs to further enhance selectivity and binding to GLUT5. nih.govnih.gov These efforts aim to develop high-affinity molecular imaging probes and targeted drug delivery systems. nih.govmdpi.com For instance, conjugates of 2,5-Anhydro-D-mannitol with cytotoxic agents like chlorambucil (B1668637) have been investigated for their ability to induce cancer-specific cytotoxicity in GLUT5-positive breast cancer cells. mdpi.com

| Compound | Target | Effect | Cell Line |

|---|---|---|---|

| 2,5-Anhydro-D-mannitol (2,5-AM) | GLUT5 | Competitive inhibition of fructose uptake | EMT6 murine breast cancer cells nih.govnih.gov |

| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | GLUT5 | IC50 of ~20 mM against 6-[18F]FDF uptake | Not specified |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | GLUT5 | Transported twice as efficiently as D-fructose (Ki range of 2.3–2.7 mM) | MCF7 human breast cancer cells nih.gov |

| Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol | GLUT5 | ~28-times higher affinity than D-fructose (Ki ≈ 0.56 mM) | Not specified |

Synergistic Effects with Conventional Chemotherapeutic Agents

The targeted nature of GLUT5 inhibition by 2,5-Anhydro-D-mannitol derivatives suggests a potential for synergistic effects when combined with conventional chemotherapeutic agents. By selectively targeting cancer cells that overexpress GLUT5, these compounds could enhance the efficacy of other anticancer drugs while potentially minimizing off-target effects. mdpi.com The development of drug conjugates, such as those with chlorambucil, is a direct exploration of this synergistic approach, aiming to deliver a cytotoxic payload specifically to cancer cells. mdpi.com

Investigation as a Hypoglycemic Agent

The ability of 2,5-Anhydro-D-mannitol to lower blood glucose levels has led to its investigation as a potential hypoglycemic agent. nih.gov As a putative inhibitor of gluconeogenesis, 2,5-AM has shown efficacy in reversing hyperglycemia in genetically diabetic (db/db) mice, which are characterized by hyperinsulinemia. nih.gov However, its effect is less pronounced in streptozotocin-induced diabetic mice, which have depressed insulin (B600854) levels. nih.gov

The hypoglycemic action of 2,5-AM appears to be, at least in part, due to the inhibition of hepatic gluconeogenic enzymes. nih.gov In vitro studies have revealed that the phosphorylated form of 2,5-AM, 2,5-anhydro-D-mannitol-1,6-diphosphate, is the active inhibitor of fructose-1,6-diphosphatase, a key enzyme in gluconeogenesis. nih.gov This suggests that the phosphorylation of 2,5-AM, which is an insulin-dependent process, is crucial for its hypoglycemic effect. nih.gov Furthermore, when administered with glucagon-like peptide-1 (GLP-1), 2,5-AM has an additive glucose-lowering effect. nih.gov

Anti-Fibrotic Research (e.g., in Chronic Pancreatitis)

Preliminary research suggests a potential role for 2,5-Anhydro-D-mannitol in inhibiting the production of fibrous tissue in chronic pancreatitis. biosynth.com Pancreatic fibrosis is a hallmark of chronic pancreatitis, characterized by the excessive deposition of extracellular matrix proteins. While the direct investigation of 2,5-Anhydro-D-mannitol Tetraacetate in this context is limited, the foundational compound's reported activity opens a new avenue for research. biosynth.com The development of anti-fibrotic therapies is a critical unmet need in the management of chronic pancreatitis, a condition that can lead to severe complications. frontiersin.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The therapeutic potential of derivatives of 2,5-Anhydro-D-mannitol has been explored through systematic structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural modifications to the parent molecule influence its biological activity. A key area of this research has been the development of compounds with potential antiasthmatic properties.

In the quest for new, orally active antiasthmatic drugs, researchers have turned their attention to the synthesis of poly-O-sulfated glycosides of 2,5-Anhydro-D-mannitol. nih.govresearchgate.net The rationale behind this approach lies in the known involvement of sulfated carbohydrates in various biological processes, including inflammatory responses characteristic of asthma. The design of these novel compounds involves the strategic attachment of different sulfated sugar moieties to the 2,5-Anhydro-D-mannitol core.

The synthesis of these derivatives is a multi-step process that begins with the preparation of the 2,5-Anhydro-D-mannitol scaffold. Following this, various glycosylation methods are employed to introduce different sugar units at specific positions on the mannitol (B672) analogue. The final and crucial step is the sulfation of the hydroxyl groups on the sugar moieties.

A significant body of research has focused on creating a library of these compounds to evaluate their potential as antiasthmatic agents. The biological activity of these synthesized derivatives is often assessed by their ability to inhibit the inositol (B14025) triphosphate (IP3) receptor, a key target in the signaling pathways that lead to bronchoconstriction in asthma. The potency of these compounds is typically expressed as their half-maximal inhibitory concentration (IC50).

While the specific IC50 values from the primary research are not publicly available, the studies indicate that a range of poly-O-sulfated glycosides of 2,5-Anhydro-D-mannitol were synthesized and tested to establish a structure-activity relationship. nih.govresearchgate.net The variations in the synthesized compounds included the type of sugar, the position of glycosidic linkages, and the extent of sulfation.

The following table lists some of the poly-O-sulfated glycoside derivatives of 2,5-Anhydro-D-mannitol that have been synthesized for these SAR studies. nih.govresearchgate.net

| Core Scaffold | Attached Glycoside(s) | Linkage Position(s) |

| 2,5-Anhydro-D-mannitol | β-D-glucopyranosyl | 3-O |

| 2,5-Anhydro-D-mannitol | α-L-idopyranosyl | 3-O |

| 2,5-Anhydro-D-mannitol | α-D-arabinopyranosyl | 3-O |

| 2,5-Anhydro-D-mannitol | α-L-arabinopyranosyl | 3-O |

| 2,5-Anhydro-D-mannitol | β-D-maltopyranosyl | 3-O |

| 2,5-Anhydro-D-mannitol | β-D-gentiobiopyranosyl | 3-O |

| 2,5-Anhydro-D-mannitol | β-D-glucopyranosyl | 1,6-di-O |

| 2,5-Anhydro-D-mannitol | α-L-idopyranosyl | 1,6-di-O |

| 2,5-Anhydro-D-mannitol | β-D-maltopyranosyl | 1-O |

| 2,5-Anhydro-D-mannitol | β-D-glucopyranosyl | 1,3,6-tri-O |

| 2,5-Anhydro-D-mannitol | β-D-maltopyranosyl | 1,6-di-O |

| 2,5-Anhydro-D-mannitol | β-D-gentiobiopyranosyl | 1,6-di-O |

Pre Clinical Research and Translational Studies

In Vitro and In Vivo Model Systems in Metabolic Research

While direct preclinical research on 2,5-Anhydro-D-mannitol Tetraacetate in metabolic research is limited in publicly available literature, studies on its parent compound, 2,5-Anhydro-D-mannitol (2,5-AM), provide a foundation for understanding its potential biological activities. The tetraacetate form is essentially a protected version of 2,5-AM, which may influence its absorption and cellular uptake before it is potentially metabolized back to the active 2,5-AM form within the body.

In Vitro Studies:

In vitro research has primarily focused on the effects of 2,5-Anhydro-D-mannitol on isolated liver cells (hepatocytes). As a fructose (B13574) analog, 2,5-AM has been shown to inhibit key pathways of glucose production in the liver, namely gluconeogenesis and glycogenolysis. nih.govnih.gov Studies using isolated rat hepatocytes have demonstrated that 2,5-AM can induce a state that mimics hereditary fructose intolerance. nih.gov The mechanism involves the phosphorylation of 2,5-AM within the hepatocytes, which leads to the accumulation of a phosphorylated metabolite. nih.gov This accumulation is believed to be the primary cause of the observed inhibition of glucose production from glycogen (B147801). nih.gov

Furthermore, research has indicated that 2,5-AM can trigger an increase in intracellular calcium in isolated hepatocytes. nih.gov This effect is thought to be linked to the depletion of hepatic ATP and may be part of the signaling mechanism that communicates the energy status of the liver to the nervous system. nih.gov However, other studies have shown that the effect of 2,5-AM on the membrane potential of isolated hepatocytes can differ from its effect on cells within the intact liver, suggesting that the cellular context is crucial for its action. nih.gov

Interactive Table: Summary of In Vitro Findings for 2,5-Anhydro-D-mannitol

| Model System | Key Finding | Reference |

| Isolated rat hepatocytes | Inhibition of basal and glucagon-stimulated glycogenolysis and glucose production. | nih.gov |

| Isolated rat hepatocytes | Can be used to model hereditary fructose intolerance. | nih.gov |

| Isolated hepatocytes | Elicited a marked elevation of intracellular calcium. | nih.gov |

| Rat hepatocyte couplets | Failed to alter membrane potential. | nih.gov |

| Confluent hepatocyte monolayers | Depolarized the cells. | nih.gov |

In Vivo Studies:

In vivo studies in animal models, predominantly rats, have explored the effects of 2,5-Anhydro-D-mannitol on metabolic regulation and feeding behavior. Administration of 2,5-AM to rats has been shown to increase food intake. nih.gov This effect is believed to be initiated in the liver and creates a metabolic state that resembles fasting. nih.gov A comparison of the effects of 2,5-AM with food deprivation in rats showed that while both led to similar changes in respiratory quotient, an index of metabolic state, there were differences in hormonal responses, with 2,5-AM causing elevated levels of corticosterone (B1669441) and epinephrine. nih.gov

The following table summarizes key findings from in vivo studies on 2,5-Anhydro-D-mannitol.

Interactive Table: Summary of In Vivo Findings for 2,5-Anhydro-D-mannitol in Rat Models

| Study Focus | Key Finding | Reference |

| Food Intake | Dose-related increase in food intake. | nih.gov |

| Metabolic State | Creates a metabolic state that resembles fasting. | nih.gov |

| Comparison with Fasting | Similar respiratory quotient to fasting but different hormonal response. | nih.gov |

Commonly used mouse models in metabolic syndrome research that could potentially be used to study the effects of this compound include leptin-deficient (Lepob/ob) mice and leptin receptor-deficient (LepRdb/db) mice, which are models for type 2 diabetes and obesity. usamv.ro

Analytical Method Validation for Research Applications

Specific, validated analytical methods for the routine quantification of this compound in biological matrices for research applications are not extensively detailed in the available literature. However, general principles of analytical method validation for carbohydrates and related substances can be applied.

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of sugars and their derivatives. nih.gov For compounds like this compound, which lack a strong chromophore, derivatization may be necessary for UV detection, or alternative detection methods such as Refractive Index Detection (RID) or Mass Spectrometry (MS) can be employed. nih.gov A study on the determination of sugars in fermented alcoholic beverages developed and validated an HPLC-RID method that was applicable for the quantification of individual sugars. nih.gov The validation of this method included parameters such as selectivity, linearity, sensitivity, accuracy, and precision. neliti.com

For the parent compound, 2,5-Anhydro-D-mannitol, a High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) coupled with mass spectrometry (MS) has been developed for its qualitative and quantitative analysis in complex mixtures like low molecular weight heparins. nih.gov This method demonstrated good separation and confirmation of the sugar residue. nih.gov

The validation of an analytical method for a compound like this compound would typically involve the following parameters, in accordance with ICH guidelines: nih.gov

Interactive Table: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The method should be able to distinguish the analyte from impurities, degradation products, and matrix components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.99 is often desired. neliti.com |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be established based on the intended application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Often expressed as percent recovery, with typical acceptance criteria between 80-120%. nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Expressed as the relative standard deviation (RSD) or coefficient of variation (CV), typically ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied. |

Development of Reference Standards and Impurity Profiling in Research

The availability of a high-purity reference standard is crucial for the accurate quantification and identification of this compound in research applications. Commercial suppliers offer this compound, sometimes described as a protected D-mannitol sugar alcohol, for research purposes. biosynth.comglentham.comusbio.netmedchemexpress.com The synthesis of such a standard would likely involve the acetylation of 2,5-Anhydro-D-mannitol. A patent describes a process for preparing esters of 2,5-anhydro-D-mannitol through acylation. google.com

Impurity profiling is a critical aspect of the development of any new chemical entity for research or pharmaceutical use. It involves the identification and quantification of all potential impurities in the substance. For acetylated carbohydrates like this compound, impurities can arise from several sources:

Starting Materials: Impurities present in the initial 2,5-Anhydro-D-mannitol.

Synthesis Process: Incomplete acetylation leading to the presence of partially acetylated mannitol (B672) derivatives (mono-, di-, and tri-acetates). Reagents used in the synthesis, such as acetic anhydride (B1165640) or catalysts, could also be sources of impurities.

Degradation Products: The compound may degrade over time, especially if exposed to heat, light, or humidity. Hydrolysis of the acetate (B1210297) groups could lead to the formation of partially acetylated forms and the parent 2,5-Anhydro-D-mannitol.

Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

The analysis of these impurities often requires sophisticated analytical techniques. Chromatographic methods like HPLC and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and identifying impurities. cinz.nz For acetylated species, deacetylation during acidic hydrolysis is a known phenomenon, which needs to be considered during analysis. nih.gov

Interactive Table: Potential Impurities in this compound

| Impurity Type | Potential Compounds | Analytical Consideration |

| Partially Acetylated Derivatives | 2,5-Anhydro-D-mannitol monoacetate, 2,5-Anhydro-D-mannitol diacetate, 2,5-Anhydro-D-mannitol triacetate | Chromatographic separation to resolve different acetylation states. |

| Parent Compound | 2,5-Anhydro-D-mannitol | Can be detected by HPLC or GC-MS. |

| Reagent-Related Impurities | Residual acetic anhydride, pyridine, or other catalysts | Specific methods for detecting trace levels of these reagents may be needed. |

| Degradation Products | Same as partially acetylated derivatives and parent compound | Stability-indicating methods should be developed. |

| Stereoisomers | Diastereomers or enantiomers of the parent compound or impurities | Chiral chromatography may be required for separation. |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets and Pathways

Future investigations should prioritize the identification of specific molecular targets and signaling pathways directly modulated by 2,5-Anhydro-D-mannitol Tetraacetate. Research on the unacetylated form, 2,5-Anhydro-D-mannitol, has established its role as an inhibitor of key enzymes in glucose metabolism, such as glycogen (B147801) phosphorylase and fructose-1,6-bisphosphatase. nih.gov It is also known to be a carbohydrate metabolism regulator. scbt.com The phosphorylated metabolites of 2,5-anhydro-D-mannitol are understood to be responsible for the inhibition of glycogenolysis and gluconeogenesis, as well as the stimulation of glycolysis in the liver. nih.gov

A crucial area of future research will be to determine whether this compound acts as a prodrug, being deacetylated in vivo to 2,5-Anhydro-D-mannitol, or if it possesses its own unique biological activity. Studies could explore its interaction with a broader range of enzymes and receptors involved in glucose and fructose (B13574) metabolism. The development of C-3 modified analogs of 2,5-anhydro-D-mannitol has been pursued to identify key interactions within binding pockets, with the ultimate aim of creating next-generation molecular imaging probes. mdpi.com Similar strategies could be applied to the tetraacetate form to uncover its specific molecular partners.

Advanced Computational and Theoretical Modeling for Structure-Function Relationships

The application of advanced computational and theoretical modeling will be instrumental in understanding the structure-function relationships of this compound. Molecular dynamics simulations could be employed to model the binding of this compound to potential protein targets, providing insights into the specific interactions that drive its biological effects. Such studies have been valuable in refining probe structures for the GLUT5 transporter based on the 2,5-anhydro-D-mannitol scaffold. mdpi.com

Comparative modeling studies between this compound and its unacetylated counterpart could reveal how the acetyl groups influence its conformation, solubility, and binding affinity for various targets. This knowledge would be invaluable for the rational design of novel derivatives with enhanced specificity and efficacy.

Development of Advanced Therapeutic Strategies and Combinatorial Approaches

A significant avenue for future research lies in the development of advanced therapeutic strategies that leverage the properties of this compound. Given that its parent compound, 2,5-anhydro-D-mannitol, has been shown to decrease blood glucose levels, there is potential for the tetraacetate derivative to be explored in the context of metabolic disorders. nih.gov

Future studies could investigate the synergistic effects of this compound when used in combination with existing therapeutic agents for conditions such as type 2 diabetes. For instance, its impact on hepatic glucose production could complement the mechanisms of other antidiabetic drugs. nih.gov The development of novel low-molecular-mass oil-gelling agents from related anhydro-sugar alcohols suggests that the physicochemical properties of these compounds could be harnessed for innovative drug delivery systems. nih.gov

Integration with Omics Technologies (e.g., Glycomics and Metabolomics)

The integration of omics technologies, such as glycomics and metabolomics, will be crucial for obtaining a comprehensive understanding of the biological effects of this compound. nih.gov These high-throughput approaches can provide a global view of the changes in glycans and metabolites within a biological system following treatment with the compound. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。